Hexarelin
Overview
Description
Hexarelin, also known as Examorelin, is a potent, synthetic hexapeptide and a highly selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) and a growth hormone secretagogue . It is a hexapeptide with the amino acid sequence His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2 .
Synthesis Analysis
Hexarelin is a synthetic compound that mimics the action of the naturally occurring hormone ghrelin . It is a peptide-based synthetic compound of six amino acids . The naturally occurring human hormone ghrelin releases a peptide chain of 28 amino acids called “growth hormone” .
Molecular Structure Analysis
Hexarelin is a small synthetic peptide that belongs to the growth hormone secretagogue class (GHS). It is composed of just six amino acids. The chemical sequence of this growth hormone-releasing peptide (GHRP) is His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2 .
Chemical Reactions Analysis
Hexarelin has been shown to have beneficial effects on fat metabolism via the CD36 receptor . In a study, the effects of twice daily intraperitoneal injections of hexarelin (200 μg/kg body weight) were examined in nonobese insulin-resistant MKR mice and corresponding wild-type FVB mice for 12 days .
Physical And Chemical Properties Analysis
Hexarelin is a synthetic hexapeptide used in scientific research, particularly in health and fitness . It comes in two forms – lyophilized powder and injectable liquid solution .
Scientific Research Applications
Neuroprotection in Neonatal Brain Injury
Hexarelin has been shown to reduce brain injury in a neonatal rat model of hypoxia-ischemia. It demonstrates neuroprotective effects by reducing caspase-3 activity and promoting phosphorylation of Akt and glycogen synthase kinase-3, indicating its potential in treating central nervous system injuries (Brywe et al., 2005).
Cardioprotection After Myocardial Infarction
Studies have indicated that hexarelin improves cardiac function in rats post-myocardial infarction. It decreases peripheral resistance and increases stroke volume and cardiac output, suggesting its utility in heart failure treatment and recovery after heart damage (Tivesten et al., 2000; Tivesten et al., 2000).
Mitigating Diabetes-Induced β-Cell Damage
Hexarelin has shown protective effects against streptozotocin-induced β-cell damage in rodent models, preserving pancreatic β-cell function and structure. It modulates mitochondrial signaling pathways to protect β-cells from cytotoxic effects, highlighting its potential in diabetes management (Zhao et al., 2016).
Fertility and Reproductive Performance
Research on the chronic administration of hexarelin in adult mice has explored its effects on reproductive physiology, including sperm concentration, oestrous cyclicity, and pregnancy outcomes. Although specific effects on implantation or early embryo development are suggested, the study indicates complex influences on reproductive capability (Puechagut et al., 2012).
Cardioprotection in Myocardial Infarction Models
Hexarelin administration in mouse models of myocardial infarction has shown to preserve cardiac function and attenuate remodeling. It induces a significant improvement in ejection fraction and reduces left ventricular mass, suggesting a role in fibrotic healing post-myocardial injury (McDonald et al., 2016).
Antihypertrophic and Antioxidant Effects in Cardiac Cells
Hexarelin protects cardiac H9C2 cells from angiotensin II-induced hypertrophy by enhancing autophagy and reducing oxidative stress. It modulates the mTOR signaling pathway, offering insights into its potential for treating cardiac hypertrophy and related oxidative damage (Agbo et al., 2019).
Cardiovascular Actions Beyond Growth Hormone Release
Hexarelin exhibits direct cardiovascular actions, including binding to cardiac receptors and modulating signaling pathways that are critical for heart function and protection. Its effects extend beyond growth hormone release, underlining its therapeutic potential for cardiovascular conditions (Mao et al., 2014).
properties
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65)/t28-,35-,38-,39+,40-,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWNMGKSNGWLOL-GIIHNPQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CN=CN6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H58N12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032408 | |
Record name | Examorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Examorelin | |
CAS RN |
140703-51-1 | |
Record name | Examorelin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140703511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Examorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EXAMORELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09QF37C617 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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